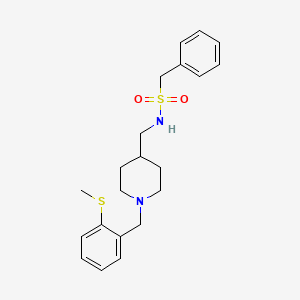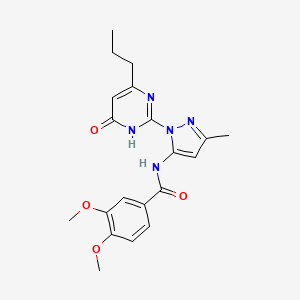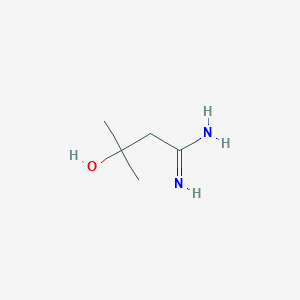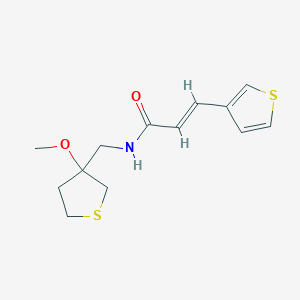
6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound was synthesized from the reaction of 6-formylvisnagin with 5-amino-3-methyl-1 H-pyrazole . The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .Molecular Structure Analysis
The chemical calculations were performed using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory . The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack . The computed total energy and thermodynamic parameters at the same level of calculations confirmed the high stability of structure 3 (HMBPP) as compared with the other expected structure 4 .Chemical Reactions Analysis
Ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5 H -furo [3,2- g] chromene-6-carbonitrile (1) with 5-amino-3-methyl-1 H -pyrazole (2) afforded the novel 5- (6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1 H -pyrazolo [3,4- b] pyridine (3, HMBPP) .Physical And Chemical Properties Analysis
The 1 H and 13 C chemical shift values, as well as vibrational wavenumber values, were theoretically determined and exhibited a high correlation with the experimental data . Natural bond orbital analysis (NBO) was used to investigate hyper conjugative interactions . The first static hyperpolarizability, second hyperpolarizability, polarizability, and electric dipole moment have been determined . At different temperatures, the thermodynamic properties of the compounds were calculated .Scientific Research Applications
Synthesis and Spectral Analysis
The compound has been synthesized in various studies, and its structure has been established based on elemental analysis and spectral data . The synthesis process involves ring opening followed by ring closure reactions .
Quantum Studies
Quantum studies have been conducted on this compound using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory . These studies help understand the behavior of the compound at a quantum level.
Non-Linear Optics (NLO)
The compound has been studied for its potential in non-linear optics (NLO). The first static hyperpolarizability, second hyperpolarizability, polarizability, and electric dipole moment have been determined . These properties are crucial for applications in optical communication and signal processing.
Thermodynamic Properties
The thermodynamic properties of the compound have been calculated at different temperatures . Understanding these properties can provide insights into the stability of the compound under various conditions.
Reactivity Studies
The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack . This information can be useful in predicting the compound’s behavior in chemical reactions.
Natural Bond Orbital Analysis
Natural bond orbital analysis (NBO) was used to investigate hyper conjugative interactions . This analysis can provide valuable insights into the bonding and anti-bonding interactions within the molecule.
Potential Medical Applications
While specific studies on the medical applications of this exact compound are limited, related compounds known as furochromones (also known as furanochromones, khellin, and visnagin) are used for the treatment of various conditions such as psoriasis, vitiligo, angina, kidney stones, and as a spasmolytic agent . They are also used as analgesic, anti-inflammatory, anticancer, anticonvulsant, antitubercular, and antimicrobial agents .
properties
IUPAC Name |
6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-10-6-16-12(8-14(10)20)13(9-18(21)23-16)17-7-11-4-3-5-15(22-2)19(11)24-17/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLCBRZGZFLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2663744.png)
![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)

![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)
![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)

![1-[4-[2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663757.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2663761.png)
![N,N-diethyl-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2663762.png)


![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)